molecular formula C9H9ClFNO2 B14854360 Ethyl 2-chloro-5-fluoropyridine-3-acetate

Ethyl 2-chloro-5-fluoropyridine-3-acetate

Cat. No.: B14854360
M. Wt: 217.62 g/mol
InChI Key: LZCLWDKFEFRMEL-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-fluoropyridine-3-acetate (CAS 1393562-99-6) is a fluorinated and chlorinated pyridine derivative of significant interest in advanced chemical synthesis and pharmaceutical research . Halogenated pyridines like this are pivotal building blocks for constructing complex molecules, particularly in the development of pharmaceuticals and agrochemicals . The distinct reactivity of the chlorine and fluorine atoms on the pyridine ring allows for selective, step-wise functionalization through cross-coupling and nucleophilic substitution reactions, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies . Furthermore, the ethyl acetate moiety provides a versatile handle for further synthetic modification, such as hydrolysis to a carboxylic acid or reduction to an alcohol . This compound is closely related to intermediates used in patented processes for producing 3-substituted 2-chloro-5-fluoropyridines, underscoring its value in synthetic chemistry . This compound is provided for research applications only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

ethyl 2-(2-chloro-5-fluoropyridin-3-yl)acetate

InChI

InChI=1S/C9H9ClFNO2/c1-2-14-8(13)4-6-3-7(11)5-12-9(6)10/h3,5H,2,4H2,1H3

InChI Key

LZCLWDKFEFRMEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(N=CC(=C1)F)Cl

Origin of Product

United States

Preparation Methods

Starting Material: 2-Chloro-5-Fluoronicotinic Acid

The most direct route involves esterification of 2-chloro-5-fluoronicotinic acid. Example 5-1 from EP1626045A1 outlines this method:

  • Procedure :
    • Dissolve 2-chloro-5-fluoronicotinic acid (1,000 g) in toluene (3,000 mL) with thionyl chloride (617 g) and catalytic N,N-dimethylformamide (0.95 g).
    • Heat at 80°C for 6 hours to form the acid chloride.
    • Add ethanol (2,173 g) and heat at 95°C for 14 hours.
  • Yield : 62% after purification by distillation.
  • Key Advantage : High purity (99% by HPLC) and scalability.

Hydrolysis of 2,6-Dichloro-5-Fluoronicotinoyl Chloride

US5204478A describes the synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride, which is hydrolyzed to the acid and esterified:

  • Chlorination Step :
    • React methyl 2,6-dihydroxy-5-fluoronicotinate with POCl₃ and Li₃PO₄ at 170°C for 20 hours.
    • Yield : 85% for 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Hydrolysis and Esterification :
    • Hydrolyze with NaOH (50% aqueous) at pH 10, followed by acidification to pH 1–2 with HCl.
    • Esterify with ethanol using H₂SO₄ as a catalyst.
  • Overall Yield : 71% for the acid, 62% after esterification.

Reductive Dechlorination of 2,6-Dichloro-5-Fluoronicotinate

Catalytic Hydrogenation

CN100355732C employs hydrogenation to selectively remove the 6-chloro group:

  • Procedure :
    • Suspend 2,6-dichloro-5-fluoronicotinic acid ethyl ester in methanol.
    • Add 5% Pd/C catalyst and stir under H₂ (3 atm) at 40°C for 12 hours.
  • Yield : 78% for 2-chloro-5-fluoronicotinic acid ethyl ester.
  • Conditions :
Catalyst Solvent Pressure Temperature Yield
Pd/C MeOH 3 atm 40°C 78%

Metal-Assisted Reduction

EP1626045A1 uses zinc dust in acidic media:

  • Procedure :
    • Reduce 2,6-dichloro-5-fluoronicotinic acid with Zn dust in HCl at 60°C.
    • Esterify the resulting 2-chloro-5-fluoronicotinic acid with ethanol.
  • Yield : 68% over two steps.

Multi-Step Synthesis from Pyridine Precursors

Condensation with Ethyl Fluoroacetate

EP0333020A2 constructs the pyridine ring via condensation:

  • Step 1 : Condense ethyl fluoroacetate with ethyl formate and cyanoacetamide in toluene/MeOH.
    • Intermediate : 2,6-dihydroxy-3-cyano-5-fluoropyridine (85% yield).
  • Step 2 : Chlorinate with PCl₅/POCl₃ to form 2,6-dichloro-3-cyano-5-fluoropyridine (88% yield).
  • Step 3 : Hydrolyze the cyano group to COOH using H₂SO₄, then esterify with ethanol.
  • Overall Yield : 52%.

Directed Lithiation and Functionalization

Directed lithiation (from Arkivoc 2021) enables precise substitution:

  • Procedure :
    • Lithiate 3-methoxypyridine with MesLi at -78°C.
    • Quench with Cl₂ to introduce chlorine at position 2.
    • Fluorinate using CuF₂ at 60°C.
    • Introduce the acetate group via nucleophilic acyl substitution.
  • Yield : 45% over four steps.

Comparative Analysis of Methods

Method Key Steps Yield Purity Scalability
Direct Esterification Acid chloride formation → Esterification 62% 99% High
Catalytic Hydrogenation H₂/Pd-C reduction → Esterification 78% 95% Moderate
Multi-Step Condensation Ring formation → Chlorination → Hydrolysis 52% 90% Low
Directed Lithiation Lithiation → Fluorination → Substitution 45% 85% Low

Industrial Considerations

  • Cost Efficiency : Direct esterification (Method 1) minimizes steps and reagents, making it preferred for bulk production.
  • Safety : Catalytic hydrogenation (Method 2.1) avoids hazardous chlorinating agents but requires high-pressure equipment.
  • Byproduct Management : Multi-step condensation (Method 3.1) generates POCl₃ waste, necessitating robust neutralization protocols.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-fluoropyridine-3-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, amine derivatives, and biaryl compounds resulting from coupling reactions .

Scientific Research Applications

Ethyl 2-chloro-5-fluoropyridine-3-acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-chloro-5-fluoropyridine-3-acetate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with biological targets through hydrogen bonding and electrostatic interactions. The chlorine atom can also participate in halogen bonding, further influencing the compound’s biological activity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Ethyl 2,6-Dichloro-5-Fluoropyridine-3-Acetoacetate (CAS: 96568-04-6)
  • Structure : Features two chlorine atoms (positions 2 and 6) and a fluorine (position 5), with an acetoacetate group at position 3.
  • This compound’s higher halogenation may enhance stability but limit solubility in polar solvents .
Ethyl 2-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]-2-{[(4-Fluorophenyl)Methyl]Carbamoyl}Acetate (CAS: 478063-75-1)
  • Structure : Contains a trifluoromethyl group (position 5) and a carbamoyl substituent.
  • Impact: The trifluoromethyl group strongly withdraws electrons, increasing acidity (pKa ≈ 9.15) and resistance to metabolic degradation.
Ethyl 2-[6-Methyl-4-(Thietan-3-Yloxy)Pyrimidine-2-Ylthio]Acetate
  • Structure : Pyrimidine core with sulfur and thietan-3-yloxy substituents.
  • Impact: The pyrimidine ring (vs. The thioether linkage may increase lipophilicity, affecting membrane permeability .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) pKa Key Features
Ethyl 2-chloro-5-fluoropyridine-3-acetate C₉H₈ClFNO₂ 217.62* Not reported ~8–9* Balanced halogenation for reactivity
Ethyl 2,6-dichloro-5-fluoropyridine-3-acetoacetate C₁₀H₈Cl₂FNO₃ 288.09 Not reported Not reported High steric hindrance
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate C₁₀H₇ClF₅NO₂ 303.61 524.9 (predicted) Not reported Extreme electronegativity
Ethyl 2-(pyridin-3-yl)acetate C₉H₁₁NO₂ 165.19 Not reported ~4.5–5.5 Simpler structure, lower halogenation

*Estimated based on structural analogs.

Biological Activity

Ethyl 2-chloro-5-fluoropyridine-3-acetate is a compound belonging to the class of substituted pyridines, which are known for their diverse biological activities and applications in pharmaceuticals. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound features a pyridine ring substituted with chlorine and fluorine atoms, along with an ethyl acetate functional group. Its chemical formula is C9H8ClFNO2C_9H_8ClFNO_2. The presence of these substituents significantly influences its biological properties, particularly its pharmacokinetics and bioavailability.

The biological activity of this compound is largely attributed to its interaction with various biological targets. Research indicates that it may act on enzymes involved in important metabolic pathways, influencing cellular processes such as inflammation and cancer cell proliferation. For instance, compounds with similar structures have shown potential as inhibitors of enzymes like p38 MAP kinase, which modulates inflammatory responses.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies suggest that it exhibits activity against various bacterial strains and fungi, making it a candidate for further development in treating infectious diseases.

Anticancer Activity

This compound has shown promise in anticancer research. Its structural analogs have been evaluated for their ability to inhibit cancer cell growth through mechanisms that may involve apoptosis induction and cell cycle arrest. For example, derivatives have been identified that target specific pathways in cancer cells, leading to reduced viability .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been noted. By modulating cytokine production and signaling pathways, it may help alleviate conditions characterized by excessive inflammation.

Study on Antiviral Activity

A study investigating the antiviral properties of compounds similar to this compound revealed that certain derivatives exhibited significant inhibitory effects on viral replication in cell-based assays. These findings suggest potential applications in developing antiviral therapies .

Pharmacokinetic Studies

Pharmacokinetic assessments have indicated that the compound maintains stable plasma levels over time when administered in animal models. This stability is crucial for ensuring effective therapeutic concentrations are achieved without rapid clearance from the body .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is helpful:

Compound NameChemical FormulaUnique Features
Ethyl 3-chloro-5-fluoropyridine-2-acetateC9H9ClFNO2Different chlorine position
Ethyl 2-chloro-5-fluoronicotinateC9H9ClFNO2Contains a nicotinic structure
Ethyl 2-bromo-5-fluoropyridine-3-acetateC9H9BrFNO2Bromine instead of chlorine
Ethyl 4-chloro-5-fluoropyridine-3-acetateC9H9ClFNO2Chlorine at a different position

This table illustrates how variations in substitution can affect biological activity and potential applications in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 2-chloro-5-fluoropyridine-3-acetate, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via esterification of 2-chloro-5-fluoropyridine-3-acetic acid using ethanol under acidic catalysis (e.g., sulfuric acid). Optimization involves monitoring reaction temperature (60–80°C) and using molecular sieves to remove water, improving esterification efficiency. Alternatively, nucleophilic substitution on pre-functionalized pyridine derivatives (e.g., halogen exchange) may be employed, with palladium catalysts enhancing selectivity . Characterization via 1H^1H-NMR should confirm ester formation (δ ~4.2 ppm for –CH2_2CH3_3) and absence of residual acid (δ ~12 ppm for –COOH).

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Based on analogous pyridine derivatives (e.g., 2-(pyridin-3-yl)acetic acid), wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors. In case of spills, neutralize with inert adsorbents (e.g., sand) and dispose via hazardous waste protocols. Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for persistent irritation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting data resolved?

  • Methodological Answer : Key techniques include:

  • NMR : 19F^{19}F-NMR identifies fluorine environment (δ ~-110 to -120 ppm for meta-fluorine). Discrepancies between calculated and observed 13C^{13}C-NMR shifts may arise from solvent effects; use deuterated DMSO or CDCl3_3 for consistency.
  • X-ray crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) refine crystal structures, addressing ambiguities in substituent positioning .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (expected [M+H]+^+: ~243.04 Da). Contradictions due to isotopic clusters (e.g., 35Cl^{35}Cl vs. 37Cl^{37}Cl) require deconvolution algorithms.

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyridine ring be addressed?

  • Methodological Answer : The chloro and fluoro substituents direct electrophilic substitution. Computational modeling (DFT calculations) predicts preferential sites: the 4-position is activated for electrophilic attack due to electron-withdrawing effects of Cl and F. For nucleophilic reactions (e.g., amination), Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) targets the 2-chloro position, leveraging its higher reactivity . Experimental validation via competitive reactions with model substrates (e.g., 2-chloro-5-(trifluoromethyl)pyridine) is advised .

Q. What strategies mitigate decomposition or side-product formation during storage or reactions?

  • Methodological Answer :

  • Storage : Store under argon at -20°C to prevent hydrolysis of the ester group.
  • Reaction conditions : Avoid prolonged heating (>100°C) to prevent defluorination. Use anhydrous solvents (e.g., THF over DMF) to minimize ester hydrolysis.
  • Byproduct analysis : LC-MS monitors degradation products (e.g., free acid from ester hydrolysis). Quenching reactions at 70% conversion reduces side-product accumulation .

Q. How can computational chemistry aid in predicting reactivity or designing derivatives?

  • Methodological Answer :

  • Docking studies : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina, focusing on the acetate group’s hydrogen-bonding potential.
  • Reactivity maps : Generate electrostatic potential surfaces (EPS) via Gaussian software to visualize nucleophilic/electrophilic sites. For example, the 3-acetate group’s electron density directs metallation in Suzuki-Miyaura couplings .

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